molecular formula C11H8FNO3 B8498813 5-(3-Fluorobenzyl)isoxazole-3-carboxylic acid

5-(3-Fluorobenzyl)isoxazole-3-carboxylic acid

Cat. No. B8498813
M. Wt: 221.18 g/mol
InChI Key: RCWFGQDWWLKSIP-UHFFFAOYSA-N
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Patent
US09434722B2

Procedure details

Ethanol (3 mL) was added to the mixture of ethyl 5-(3-fluorobenzyl)isoxazole-3-carboxylate (0.688 g; 2.82 mmol) and 1M sodium hydroxide (10.5 mL; 10.5 mmol). The mixture was stirred overnight at room temperature and was concentrated under reduced pressure to remove ethanol. The aqueous solution was acidified by addition of 6N hydrochloric acid to pH 0-1. The formed precipitate was collected by filtration and was dried. 0.5026 g (82%) of 5-(3-fluorobenzyl)isoxazole-3-carboxylic acid was obtained as a white solid, which was directly used in the next step.
Name
ethyl 5-(3-fluorobenzyl)isoxazole-3-carboxylate
Quantity
0.688 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][C:6]1[O:10][N:9]=[C:8]([C:11]([O:13]CC)=[O:12])[CH:7]=1.[OH-].[Na+]>C(O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:16]=[CH:17][CH:18]=1)[CH2:5][C:6]1[O:10][N:9]=[C:8]([C:11]([OH:13])=[O:12])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 5-(3-fluorobenzyl)isoxazole-3-carboxylate
Quantity
0.688 g
Type
reactant
Smiles
FC=1C=C(CC2=CC(=NO2)C(=O)OCC)C=CC1
Name
Quantity
10.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove ethanol
ADDITION
Type
ADDITION
Details
The aqueous solution was acidified by addition of 6N hydrochloric acid to pH 0-1
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
was dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(CC2=CC(=NO2)C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.5026 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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